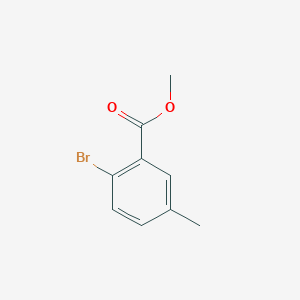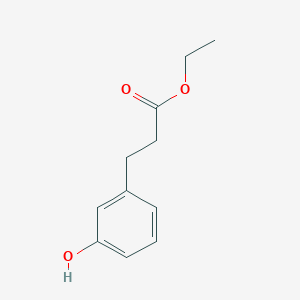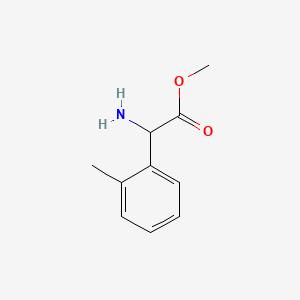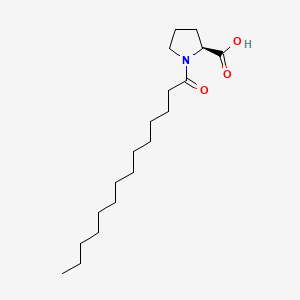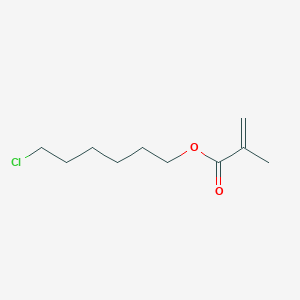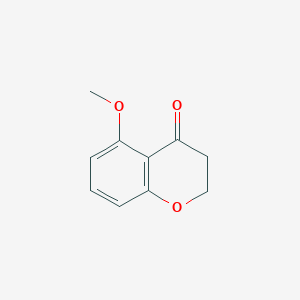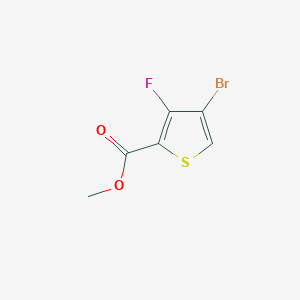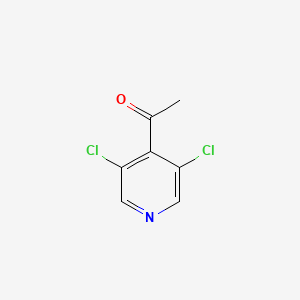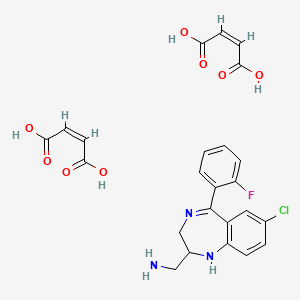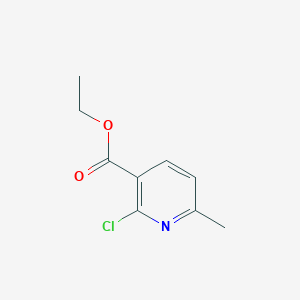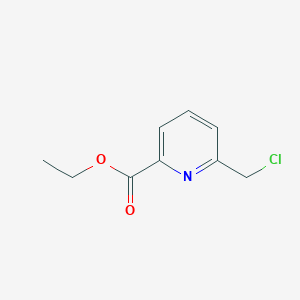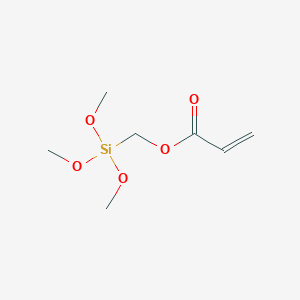
(Trimethoxysilyl)methyl prop-2-enoate
Overview
Description
“(Trimethoxysilyl)methyl prop-2-enoate” is an organosilicon compound with the chemical formula CH2=CHCOOCH2Si(OCH3)3 . It is also known by its IUPAC name, (trimethoxysilyl)methyl prop-2-enoate .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, trimethoxysilane compounds are generally synthesized through hydrolysis reactions . For instance, the hydrolysis kinetics of similar methoxysilane coupling agents have been studied using Fourier transform near infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model .
Molecular Structure Analysis
The molecular formula of (Trimethoxysilyl)methyl prop-2-enoate is C7H14O5Si . Its average mass is 206.269 Da and its monoisotopic mass is 206.061050 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of (Trimethoxysilyl)methyl prop-2-enoate include a density of 1.0±0.1 g/cm3, a boiling point of 174.0±23.0 °C at 760 mmHg, and a vapour pressure of 1.2±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 41.0±3.0 kJ/mol and a flash point of 49.2±18.2 °C .
Scientific Research Applications
-
Industrial Synthesis of Reactive Silicones
- Application Summary : This compound is used in the synthesis of reactive silicones, which have a broad range of applications from consumer products and adhesives to medicinal and electronic devices .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular industrial process being used. This could involve various chemical reactions and processes .
- Results or Outcomes : The outcomes of these processes are versatile materials that are ubiquitous in our daily lives .
-
- Application Summary : A scaffold based on the 3-(trimethoxysilyl)propyl methacrylate–POSS hybrid was synthesized for potential tissue engineering applications . This scaffold is aimed at developing an efficient approach to prepare a macroporous scaffold for sophisticated bone replacement .
- Method of Application : The scaffold was synthesized via the reaction of 3-(trimethoxysilyl)propyl methacrylate and the trifluoromethanesulfonate POSS salt .
- Results or Outcomes : The results show that the chemical composition, structural dimensions, topography, and microstructural properties of the scaffold fulfill the potential requirements for hard-tissue engineering .
-
- Application Summary : This compound could potentially be used in the synthesis of trityl radicals, which have various applications in organic chemistry .
- Method of Application : The specific methods of application or experimental procedures would depend on the particular synthesis process being used .
- Results or Outcomes : The outcomes of these processes are trityl radicals, which have various properties and applications in organic chemistry .
-
Preparation of Macroporous Scaffold for Bone Replacement
- Application Summary : A scaffold based on the 3-(trimethoxysilyl)propyl methacrylate–POSS hybrid was synthesized for potential tissue engineering applications . This scaffold is aimed at developing an efficient approach to prepare a macroporous scaffold for sophisticated bone replacement .
- Method of Application : The scaffold was synthesized via the reaction of 3-(trimethoxysilyl)propyl methacrylate and the trifluoromethanesulfonate POSS salt .
- Results or Outcomes : The results show that the chemical composition, structural dimensions, topography, and microstructural properties of the scaffold fulfill the potential requirements for hard-tissue engineering .
Safety And Hazards
The safety data sheet for a similar compound, 3-(trimethoxysilyl)propyl 2-methylprop-2-enoate, suggests that it is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and calling a poison centre/doctor if feeling unwell .
properties
IUPAC Name |
trimethoxysilylmethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5Si/c1-5-7(8)12-6-13(9-2,10-3)11-4/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPHEZSCZWYTOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](COC(=O)C=C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560784 | |
| Record name | (Trimethoxysilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Trimethoxysilyl)methyl prop-2-enoate | |
CAS RN |
21134-38-3 | |
| Record name | 2-Propenoic acid, (trimethoxysilyl)methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21134-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Trimethoxysilyl)methyl prop-2-enoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021134383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Trimethoxysilyl)methyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (trimethoxysilyl)methyl prop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



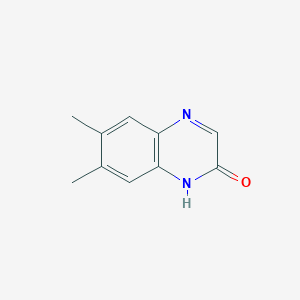

![3-Chloro-6,11-dihydro-6-methyldibenzo[C,F][1,2]thiazepin-11-OL 5,5-dioxide](/img/structure/B1590897.png)
